2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Catalog No.
S12650878
CAS No.
M.F
C20H17BrClN3O
M. Wt
430.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-...

Product Name

2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C20H17BrClN3O

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C20H17BrClN3O/c21-15-2-1-13-6-8-25(19(13)9-15)12-20(26)23-7-5-14-11-24-18-4-3-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)

InChI Key

XOIKXKOCDFJAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Br

The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a derivative of indole, a bicyclic structure known for its diverse biological activities. This compound features a bromo substituent at the sixth position of the indole ring and a chloro substituent at the fifth position of another indole moiety. The acetamide group provides additional functional properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The acetamide can participate in acylation reactions, potentially modifying its biological activity.
  • Reduction Reactions: The chloro group can be reduced to an amine, altering the compound's properties and interactions.

These reactions can be utilized in synthetic pathways to generate analogs with varied biological activities.

Indole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity: Many indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Antimicrobial Properties: Indoles are known for their antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Some studies indicate that indole derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions:

  • Formation of Indole Derivatives: Starting from commercially available indoles, bromination and chlorination reactions are performed to introduce the halogen substituents.
  • Coupling Reaction: The modified indoles are coupled through an amine reaction to form the final compound. This may involve using coupling agents or catalysts to enhance yield.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

The unique structure of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide lends itself to various applications:

  • Pharmaceutical Development: Due to its potential anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents.
  • Research Tool: It can be used in biochemical studies to explore the mechanisms of action of indole derivatives in biological systems.

Interaction studies involving 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins or enzymes could provide insights into its mechanism of action.
  • Receptor Binding Affinity: Assessing its affinity for various receptors (e.g., serotonin receptors) can help elucidate its pharmacological profile.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-BromoindoleBromo-substituted indoleExhibits strong anticancer activity
5-ChloroindoleChloro-substituted indoleKnown for antimicrobial properties
Indoleacetic AcidIndole with acetic acid functionalityPlant growth regulator and herbicide
N-MethylindoleMethylated indoleDisplays neuroprotective effects

The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide lies in its dual halogen substitutions and acetamide functionality, which may enhance its biological activity compared to simpler indole derivatives.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

429.02435 g/mol

Monoisotopic Mass

429.02435 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types